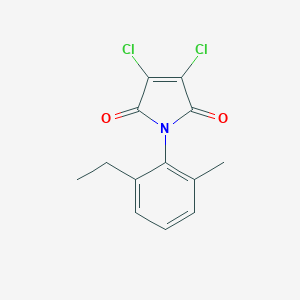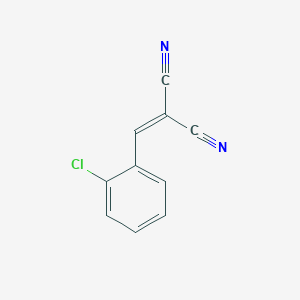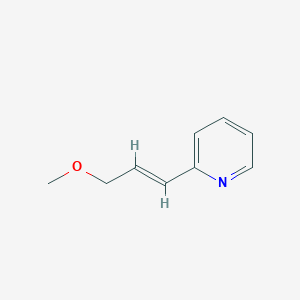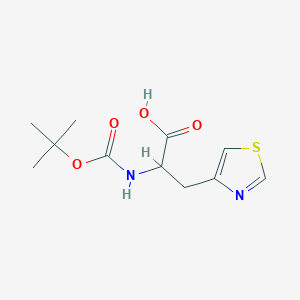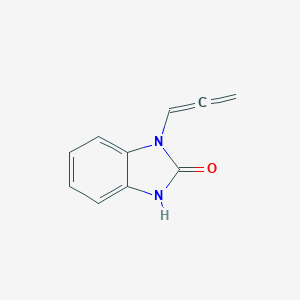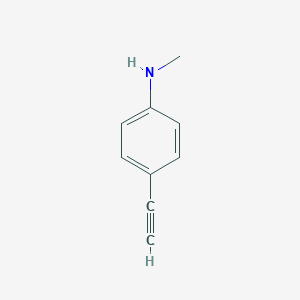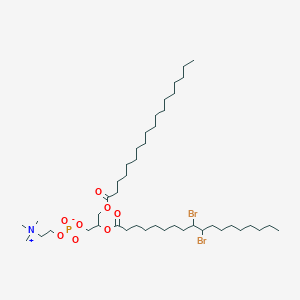
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
Descripción general
Descripción
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C44H86Br2NO8P . It is often used in scientific research .
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of a glycerol backbone with oleoyl (a monounsaturated fatty acid) and dibromostearoyl (a brominated saturated fatty acid) groups attached . The phosphocholine group is attached to the glycerol backbone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 947.937301 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Formation of Lysophosphatidylcholine Derivatives : This compound plays a crucial role in the formation of lysophosphatidylcholine and its derivatives, as indicated in the research conducted by Panasenko et al. (2002) in their study titled "Interaction of Exogenous Hypochlorite or Hypochlorite Produced by Myeloperoxidase +H2 O2 +Cl– System with Unsaturated Phosphatidylcholines" (Panasenko et al., 2002).
Isotopic Contrast for Structural Studies : Yepuri et al. (2016) highlighted its use in providing isotopic contrast for detailed structural studies of multicomponent membranes using neutron techniques. Their work is detailed in the paper "Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry" (Yepuri et al., 2016).
Phosphatidylethanolamine Composition : According to Perly et al. (1985), it is a component of phosphatidylethanolamine containing oleic acid and dihydrosterculic acid, as explored in their research "Acyl chain dynamics of phosphatidylethanolamines containing oleic acid and dihydrosterculic acid: 2H NMR relaxation studies" (Perly et al., 1985).
Enzymatic Interaction : Wise et al. (1980) studied the kinetic properties of oleoyl-CoA:1-acylglycerophosphocholine acyltransferase in brain microsomes, providing insights into its enzymatic interactions. This is detailed in "The kinetic properties of oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase from mouse-brain microsomes" (Wise et al., 1980).
Response to Ozone Exposure : Lai et al. (1994) demonstrated that ozone exposure to unsaturated phosphocholines, like this compound, causes significant changes in surface pressure-area isotherms. Their findings are in "Interactions of monolayers of unsaturated phosphocholines with ozone at the air-water interface" (Lai et al., 1994).
Molecular Ion Yields in SIMS : Keskin et al. (2014) studied the relative ion yields in mammalian cell components using C60 SIMS, noting the suppression of molecular ion yields of this compound. They presented their findings in "Relative ion yields in mammalian cell components using C60 SIMS" (Keskin et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGVUJNTJSDJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86Br2NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923281 | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine | |
CAS RN |
120246-71-1 | |
| Record name | 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



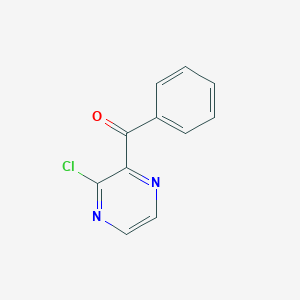
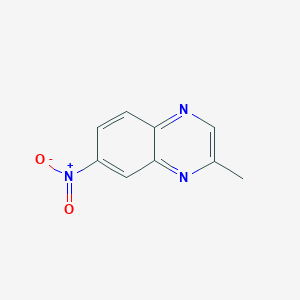
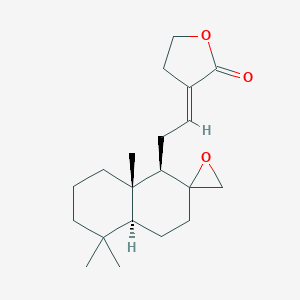
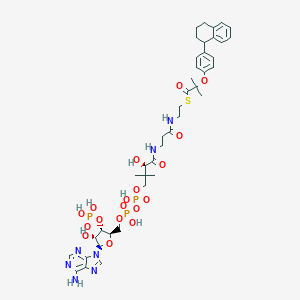
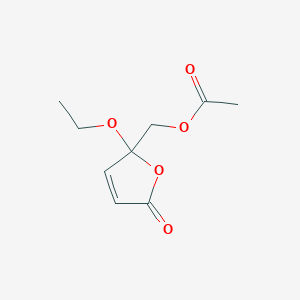
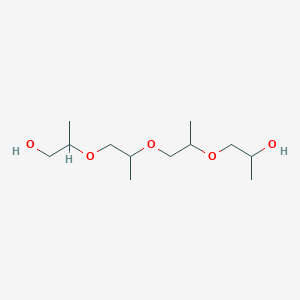
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
